Methoxytriphenylphosphonium chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxytriphenylphosphoniumchloride can be synthesized through the reaction of triphenylphosphine with chloromethyl methyl ether in the presence of a solvent such as anhydrous acetone. The reaction is typically carried out under nitrogen shielding to prevent oxidation. The temperature is gradually increased to around 37°C, and the reaction is maintained for several hours .
Industrial Production Methods
In industrial settings, the synthesis of methoxytriphenylphosphoniumchloride follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through filtration, washing with anhydrous ether, and drying .
Chemical Reactions Analysis
Types of Reactions
Methoxytriphenylphosphoniumchloride primarily undergoes the Wittig reaction, where it reacts with aldehydes and ketones to form substituted alkenes. This reaction is facilitated by the presence of strong bases such as potassium tert-butoxide .
Common Reagents and Conditions
Reagents: Aldehydes, ketones, potassium tert-butoxide
Conditions: Anhydrous solvents, inert atmosphere (e.g., nitrogen), moderate temperatures (around 37°C)
Major Products
The major products of the Wittig reaction involving methoxytriphenylphosphoniumchloride are substituted alkenes. These alkenes can be further hydrolyzed to form homologous aldehydes .
Scientific Research Applications
Methoxytriphenylphosphoniumchloride has a wide range of applications in scientific research:
Mechanism of Action
Methoxytriphenylphosphoniumchloride exerts its effects through the Wittig reaction mechanism. The compound forms a phosphonium ylide intermediate, which reacts with carbonyl compounds (aldehydes or ketones) to form alkenes. This reaction proceeds through a four-membered ring transition state, leading to the formation of the desired alkene product .
Comparison with Similar Compounds
Similar Compounds
- Methyltriphenylphosphonium bromide
- Methyltriphenylphosphonium chloride
- Methyltriphenylphosphonium iodide
- Chloromethyltriphenylphosphonium chloride
- Bromomethyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
Uniqueness
Methoxytriphenylphosphoniumchloride is unique due to its methoxymethyl group, which provides specific reactivity in the Wittig reaction. This allows for the formation of substituted alkenes with high selectivity and yield. Compared to other similar compounds, methoxytriphenylphosphoniumchloride offers distinct advantages in terms of reaction conditions and product specificity .
Properties
Molecular Formula |
C19H18ClOP |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
methoxy(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C19H18OP.ClH/c1-20-21(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 |
InChI Key |
CUUYGSBOZFZTQY-UHFFFAOYSA-M |
Canonical SMILES |
CO[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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